molecular formula C10H9ClN2O B2716486 1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one CAS No. 14580-10-0

1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B2716486
CAS No.: 14580-10-0
M. Wt: 208.65
InChI Key: UBOPSJSSBVFSCL-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.65. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Heterocyclic Compound Synthesis

1-(2-Chloro-phenyl)-5-methyl-1,2-dihydro-pyrazol-3-one serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity has been exploited in generating a wide array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more, highlighting its significance in synthetic chemistry for developing new molecular structures with potential biological activities (Gomaa & Ali, 2020).

Anticancer Research

The scaffold of this compound has been explored for its anticancer properties. Research indicates that derivatives of this compound exhibit a range of biological activities, including anti-cancer effects, by targeting various cellular mechanisms. This research underlines the potential of this compound in the development of new anticancer agents, offering insights into its therapeutic applications and mechanism of action against cancer cells (Shaaban et al., 2012).

Synthetic Methodologies

Innovative synthetic strategies involving this compound have been developed to create a broad spectrum of biologically active compounds. These methodologies emphasize the compound's role in facilitating efficient synthesis processes, showcasing its contribution to advancing organic synthesis and the construction of complex molecular architectures with enhanced biological functions (Ray et al., 2022).

Green Chemistry Applications

The compound's utilization in green chemistry highlights its role in promoting sustainable and environmentally friendly synthetic approaches. By participating in reactions that minimize hazardous substances and utilize eco-friendly solvents, this compound aligns with the principles of green chemistry, contributing to the development of safer pharmaceuticals and chemicals (Kiyani, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorophenyl isocyanate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another similar compound, 1-(2-Chlorophenyl)biguanide hydrochloride, is also considered hazardous and can cause similar irritations .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-10(14)12-13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOPSJSSBVFSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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